8-Bromo-6-metil-1,2,3,4-tetrahidroisoquinolina
Descripción general
Descripción
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds . THIQs have garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has seen considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Chemical Reactions Analysis
Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Aplicaciones Científicas De Investigación
Química Medicinal
Las tetrahidroisoquinolinas (THIQ) son conocidas por sus diversas actividades biológicas contra diversos patógenos infecciosos y trastornos neurodegenerativos . Esto sugiere que nuestro compuesto podría explorarse para posibles usos terapéuticos.
Síntesis de Analgésicos
Algunos derivados simples de la tetrahidroquinolina exhiben actividad analgésica . El compuesto en cuestión podría utilizarse en la síntesis de nuevos fármacos analgésicos.
Reacciones Multicomponentes
El compuesto podría participar en reacciones multicomponentes para la funcionalización de C(1), que es un paso clave en la síntesis de moléculas orgánicas complejas .
Síntesis Regioselectiva
Debido a su estructura, "8-Bromo-6-metil-1,2,3,4-tetrahidroisoquinolina" podría utilizarse en reacciones que requieren una alta regioselectividad y una buena tolerancia a los grupos funcionales .
Reacciones de Alquilación
El grupo bromometilo en el compuesto sugiere que podría utilizarse en reacciones de alquilación para formar nuevos enlaces y crear diversas estructuras moleculares .
Investigación de Enfermedades Neurodegenerativas
Dada la actividad de los compuestos THIQ en las enfermedades neurodegenerativas, nuestro compuesto puede servir como una herramienta de investigación o un compuesto líder en este campo .
Mecanismo De Acción
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiqs are known to exert their effects through a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (22611) suggests that it may have favorable bioavailability .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Análisis Bioquímico
Biochemical Properties
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as serotonin, dopamine, and norepinephrine. The interaction between 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline and monoamine oxidase can lead to the inhibition of the enzyme’s activity, resulting in increased levels of monoamines in the brain. This interaction is crucial for understanding the potential therapeutic effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline in treating neurological disorders .
Cellular Effects
The effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. By inhibiting monoamine oxidase, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can enhance the signaling of serotonin, dopamine, and norepinephrine, leading to improved mood and cognitive function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels .
Molecular Mechanism
At the molecular level, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects primarily through the inhibition of monoamine oxidase. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the breakdown of monoamines. The increased levels of monoamines can then interact with their respective receptors, leading to enhanced neurotransmission. Furthermore, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline may also influence other molecular targets, such as ion channels and transporters, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing for prolonged studies without significant degradation. Over time, the inhibition of monoamine oxidase by 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline leads to sustained increases in monoamine levels, which can result in long-term changes in cellular function. These changes include alterations in neurotransmitter release, receptor sensitivity, and gene expression patterns .
Dosage Effects in Animal Models
The effects of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, the compound can effectively inhibit monoamine oxidase without causing significant adverse effects. At higher doses, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline may lead to toxicity, manifesting as neurotoxicity or hepatotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks .
Metabolic Pathways
8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The interaction of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline with these enzymes can influence metabolic flux and alter the levels of various metabolites, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters and binding proteins facilitate the movement of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline within cells, ensuring its proper localization and accumulation in target tissues. These transport mechanisms are essential for the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with monoamine oxidase and other molecular targets. Post-translational modifications, such as phosphorylation, can influence the localization and activity of 8-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline, directing it to specific cellular compartments or organelles. Understanding these localization mechanisms is essential for elucidating the compound’s biochemical effects .
Propiedades
IUPAC Name |
8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h4-5,12H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSJKNBPWCTPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558225-52-7 | |
Record name | 8-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.